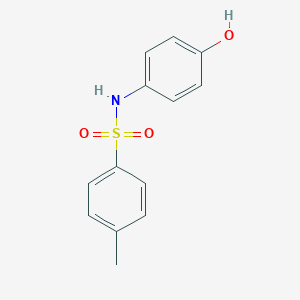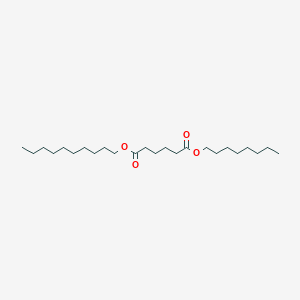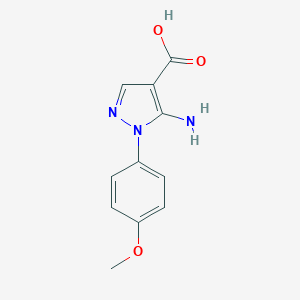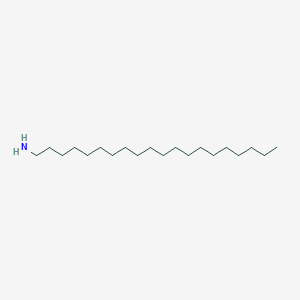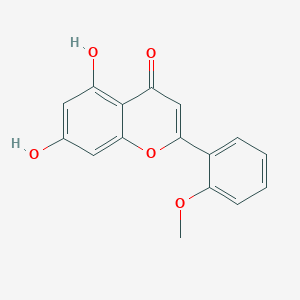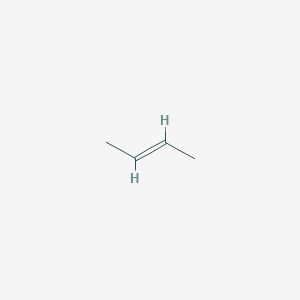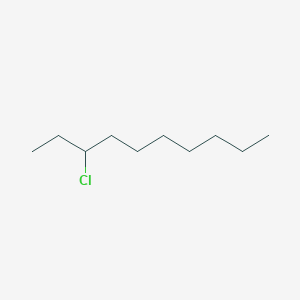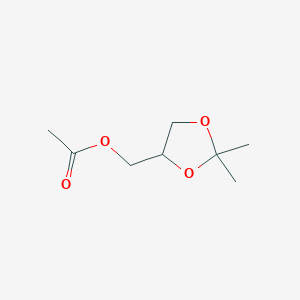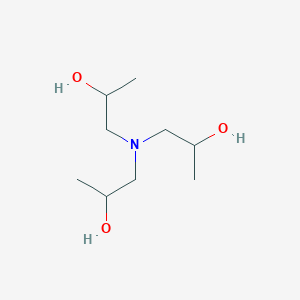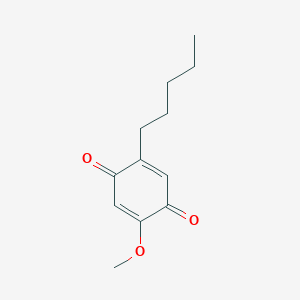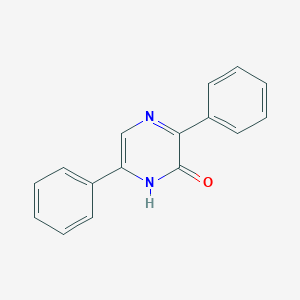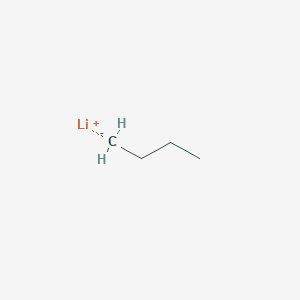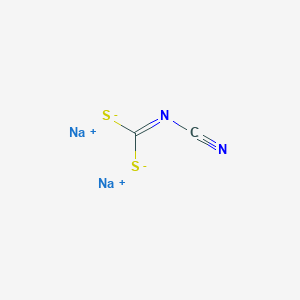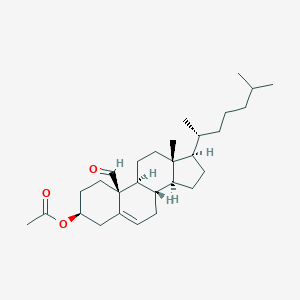
Cholest-5-en-19-al, 3beta-hydroxy-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholest-5-en-19-al, 3beta-hydroxy-, acetate is a steroidal compound that has been widely used in scientific research. It is a derivative of cholesterol and is commonly referred to as 3β-hydroxy-5-cholestene-19-al acetate. This compound has been found to have various biological activities and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of cholest-5-en-19-al, 3beta-hydroxy-, acetate is not fully understood. However, it has been found to interact with various cellular pathways and signaling molecules, including the nuclear factor-kappa B (NF-κB) pathway, the peroxisome proliferator-activated receptor (PPAR) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These interactions are believed to contribute to the compound's biological activities.
Effets Biochimiques Et Physiologiques
Cholest-5-en-19-al, 3beta-hydroxy-, acetate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to reduce oxidative stress and improve mitochondrial function. In addition, it has been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using cholest-5-en-19-al, 3beta-hydroxy-, acetate in lab experiments is its availability and ease of synthesis. It is also a relatively stable compound, which makes it suitable for long-term storage. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of cholest-5-en-19-al, 3beta-hydroxy-, acetate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurological disorders. Another direction is to explore its interactions with other cellular pathways and signaling molecules, which could provide insights into its mechanism of action. Additionally, more research is needed to optimize the synthesis and formulation of this compound for use in future experiments.
Méthodes De Synthèse
The synthesis of cholest-5-en-19-al, 3beta-hydroxy-, acetate can be achieved through several methods. One of the most commonly used methods involves the oxidation of cholesterol using a reagent such as Jones reagent or pyridinium chlorochromate (PCC). The resulting compound is then acetylated using acetic anhydride to obtain cholest-5-en-19-al, 3beta-hydroxy-, acetate.
Applications De Recherche Scientifique
Cholest-5-en-19-al, 3beta-hydroxy-, acetate has been extensively used in scientific research for its potential therapeutic applications. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
1107-90-0 |
|---|---|
Nom du produit |
Cholest-5-en-19-al, 3beta-hydroxy-, acetate |
Formule moléculaire |
C29H46O3 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
[(3S,8S,9S,10S,13R,14S,17R)-10-formyl-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,18-20,23-27H,6-8,10-17H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
Clé InChI |
FGMFMYIBGXDVFC-KVHJHAPGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C=O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C=O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C=O)C |
Synonymes |
3β-(Acetyloxy)cholest-5-en-19-al |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



